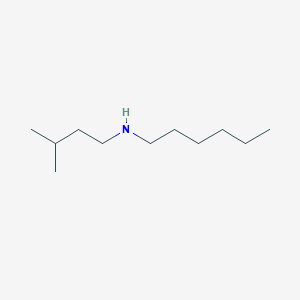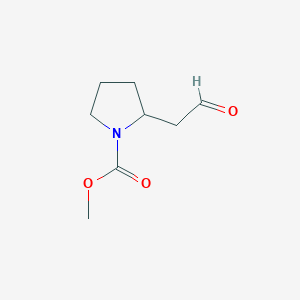![molecular formula C11H9NO5S B14433209 Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate CAS No. 77375-87-2](/img/structure/B14433209.png)
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound with a complex structure that includes both an allyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate typically involves the reaction of 2-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate-hexane mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and purification methods would be scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: Similar structure but with a benzopyran ring instead of a benzoate ester.
N-(Prop-2-en-1-yl)acetamide: Contains an allyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is unique due to its combination of an allyl group and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
77375-87-2 |
|---|---|
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
prop-2-enyl 2-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-7-17-11(14)9-5-3-4-6-10(9)18(15,16)12-8-13/h2-6H,1,7H2 |
InChI Key |
KNLLTGWFPYEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


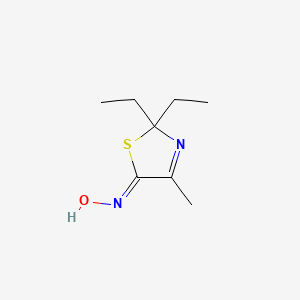
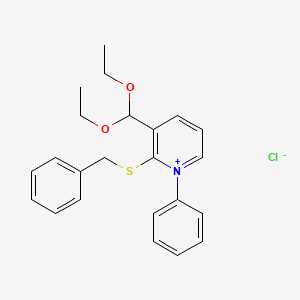
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

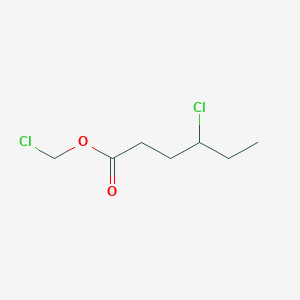
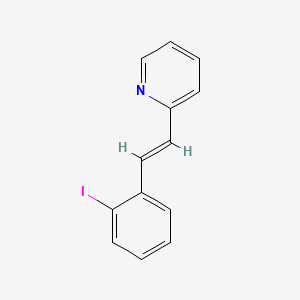
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
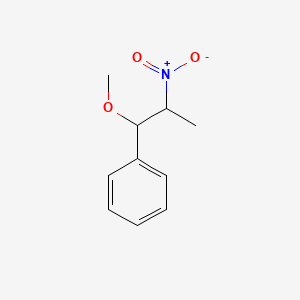

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
